6-Hydroxynicotinic acid

描述

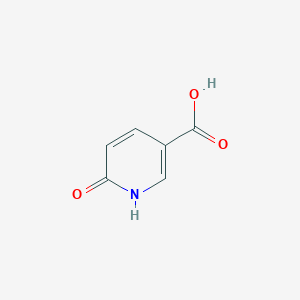

6-Hydroxynicotinic acid (6-HNA), also known as 6-hydroxy-pyridine-3-carboxylic acid, is a hydroxylated derivative of nicotinic acid. It exists in keto-enol tautomeric forms, with the keto structure predominating in aqueous solutions . 6-HNA is weakly acidic (pKa ~3.0–4.0) and exhibits low water solubility but dissolves readily in alkaline media due to deprotonation of the hydroxyl and carboxylic acid groups .

准备方法

合成路线和反应条件: 6-羟基烟酸可以通过使用烟酸脱氢酶对烟酸进行生物催化转化来合成。 该酶催化烟酸的羟基化,生成6-羟基烟酸 . 反应条件通常涉及使用特定的细菌菌株,例如禾谷镰刀菌,这些菌株已被优化以具有高酶活性 .

工业生产方法: 6-羟基烟酸的工业生产涉及使用具有优化细菌菌株的生物催化过程。 例如,禾谷镰刀菌HD530菌株已被用来在72小时内实现155.45 g/L的高产量 . 这种方法效率高,符合工业规模生产的要求。

化学反应分析

科学研究应用

Biochemical and Metabolic Studies

6-Hydroxynicotinic acid plays a crucial role in metabolic pathways, particularly in the degradation of nicotinic acid. It has been identified as an intermediate in the metabolism of nicotinic acid by certain bacteria, including Clostridium species. This metabolic pathway is significant for understanding how these microorganisms utilize nicotinic acid and its derivatives for energy and growth .

Table 1: Key Metabolic Pathways Involving this compound

| Pathway | Organism | Role |

|---|---|---|

| Nicotinic Acid Degradation | Clostridium spp. | Intermediate metabolite |

| Urinary Tract Infection Diagnosis | Pseudomonas aeruginosa | Biomarker for infection detection |

Diagnostic Applications

6-HNA has been utilized in diagnostic applications, particularly for identifying infections caused by Pseudomonas aeruginosa. This bacterium is known to produce 6-HNA from nicotinic acid, making it a potential biomarker for urinary tract infections (UTIs). Studies have shown that the concentration of 6-HNA correlates with bacterial cell counts in urine samples, thus aiding in the diagnosis of UTIs .

Synthesis and Chemical Applications

In synthetic chemistry, this compound serves as a valuable building block for the synthesis of various pyridine derivatives. These derivatives have applications in agrochemicals, pharmaceuticals, and liquid crystals . The compound's ability to form metal complexes also enhances its utility in catalysis and material science.

Table 2: Chemical Applications of this compound

| Application Area | Specific Uses |

|---|---|

| Agrochemicals | Synthesis of pesticides and herbicides |

| Pharmaceuticals | Development of drug compounds |

| Material Science | Liquid crystal formulations |

Environmental Studies

Research indicates that 6-HNA can be utilized as a dummy template in molecular imprinting techniques for environmental monitoring. This method involves creating molecularly imprinted polymers that can selectively bind to target analytes, facilitating the detection of pollutants in environmental samples .

Production Methods

The production of this compound has been explored through various enzymatic processes involving microorganisms such as Achromobacter, Pseudomonas, and Bacillus. These methods leverage the natural metabolic pathways of these organisms to convert nicotinic acid into 6-HNA efficiently .

Table 3: Production Methods for this compound

Case Studies and Research Findings

Several studies have documented the effective use of this compound in various applications:

- Biochemical Pathways : Research highlighted its role as an intermediate in microbial metabolism, which provides insights into microbial ecology and biochemistry .

- Diagnostic Techniques : A study demonstrated the correlation between bacterial cell counts and levels of 6-HNA in urine, showcasing its potential as a diagnostic marker .

- Synthetic Chemistry : Investigations into the synthesis of pyridine derivatives using 6-HNA have opened avenues for developing new agrochemicals and pharmaceuticals .

作用机制

6-羟基烟酸的作用机制涉及它作为6-羟基烟酸3-单加氧酶的底物的角色。 该酶催化6-羟基烟酸的脱羧羟基化反应生成2,5-二羟基吡啶,同时将NADH氧化为NAD+ . 反应机制涉及亲电芳香取代反应,其中酶活性位点中的特定氨基酸残基(如Tyr215和His47)在底物结合和催化中发挥着至关重要的作用 .

类似化合物:

烟酸: 6-羟基烟酸是烟酸的羟基化衍生物.

2-羟基烟酸: 烟酸的另一种羟基化衍生物,羟基的位置不同.

4-羟基烟酸: 与6-羟基烟酸类似,但羟基位于4位.

独特性: 6-羟基烟酸的独特性在于其在6位上的特定羟基化,这使其与异构体相比具有不同的化学性质和反应活性。 这种独特的结构使其能够参与特定的生化途径和反应,使其在各种科学和工业应用中具有价值 .

相似化合物的比较

Comparison with Structural Analogs

Physical and Crystallographic Properties

A study comparing 2-, 4-, 5-, and 6-hydroxynicotinic acids revealed pH-dependent crystallization behaviors. 6-HNA forms distinct polymorphs and crystalline aggregates under controlled pH, differing from isomers in hydrogen-bonding patterns and lattice stability . For example:

| Compound | Solubility in Water (g/L) | Dominant Solid Forms (pH 4–7) |

|---|---|---|

| 6-HNA | 1.2 | Monoclinic crystals |

| 2-HNA | 3.8 | Needle-like aggregates |

| 4-HNA | 2.5 | Plate-like crystals |

| 5-HNA | 4.1 | Prismatic aggregates |

Data derived from pH-dependent crystallization studies .

Chemical Reactivity and Solvent Effects

6-HNA exhibits lower reaction rate constants in diazodiphenylmethane (DDM) assays compared to 6-chloro- and 6-methylnicotinic acids due to electron-donating resonance effects from the hydroxyl group, which destabilizes the transition state . Linear solvation energy relationships (LSER) for 6-HNA highlight its sensitivity to solvent hydrogen-bond acidity (α) and polarity (π*):

| Compound | LSER Equation (log k) | R² |

|---|---|---|

| 6-HNA | –1.92 + 2.37π* + 1.99α – 2.20β | 0.982 |

| 6-Chloronicotinic acid | –2.15 + 1.88π* + 1.75α – 1.95β | 0.974 |

| Nicotinic acid | –2.40 + 1.65π* + 1.50α – 1.80β | 0.961 |

Data from solvent reactivity studies .

Environmental and Industrial Relevance

6-Chloronicotinic acid (6-CNA), a structurally analogous insecticide metabolite, shares environmental persistence concerns with 6-HNA but differs in toxicity profiles. 6-CNA is detected in soil and water at median concentrations of 0.05–1.2 µg/L, whereas 6-HNA is rapidly degraded in microbial systems . Industrially, 6-HNA’s regioselective microbial synthesis offers advantages over chemical methods for 6-substituted derivatives, which often require harsh reagents .

Key Differentiators of 6-Hydroxynicotinic Acid

- Tautomerism: Unlike chloro or methyl derivatives, 6-HNA’s keto-enol equilibrium influences solubility and reactivity .

- Metabolic Specificity : Serves as a hub intermediate in nicotinic acid catabolism, unlike 2-HNA or 4-HNA .

- Regioselective Synthesis : Microbial routes achieve >98% yield of 6-HNA, avoiding byproducts common in chemical hydroxylation .

生物活性

6-Hydroxynicotinic acid (6-OHNA), also known as 6-hydroxypyridine-3-carboxylic acid, is a compound derived from nicotinic acid and has garnered attention for its various biological activities. This article explores the biological activity of 6-OHNA, focusing on its metabolic pathways, potential therapeutic applications, and its role in bacterial metabolism.

- Chemical Formula : CHNO

- Molecular Weight : 139.11 g/mol

- CAS Registry Number : 5006-66-6

- IUPAC Name : 6-hydroxypyridine-3-carboxylic acid

Metabolic Pathways

This compound is primarily involved in the catabolism of nicotinic acid within certain bacterial species. The pathway includes the following steps:

- Conversion of Nicotinic Acid to 6-OHNA : This initial step is facilitated by specific hydroxylases.

- Decarboxylative Hydroxylation : The enzyme 6-hydroxynicotinate 3-monooxygenase (NicC) catalyzes the conversion of 6-OHNA to 2,5-dihydroxypyridine (2,5-DHP), which further enters metabolic pathways leading to fumaric acid production .

Antimicrobial Properties

Research indicates that 6-OHNA is produced by certain bacteria, such as Pseudomonas aeruginosa, during infections. Its presence can be used as a biomarker for diagnosing urinary tract infections caused by this pathogen . The compound exhibits:

- Antibacterial Activity : It plays a role in bacterial survival and pathogenicity by affecting biofilm formation and motility .

- Potential as an Antibiotic : Studies suggest that it may enhance the efficacy of existing antibiotics against resistant strains .

Physiological Effects

6-OHNA is implicated in various physiological processes:

- Neuronal Signaling : It may influence neurotransmitter systems, although specific mechanisms remain under investigation .

- Cell Cycle Regulation : Preliminary studies suggest a role in apoptosis and cell cycle regulation, indicating potential therapeutic applications in cancer treatment .

Case Studies and Research Findings

- NMR Spectroscopy Studies :

- Crystallization and Solubility Studies :

- Mechanistic Insights from Bacterial Models :

Comparative Table of Hydroxynicotinic Acids

| Compound Name | Solubility in Water (at 293 K) | Key Biological Activity |

|---|---|---|

| 2-Hydroxynicotinic Acid | High | Antimicrobial, anti-inflammatory |

| 4-Hydroxynicotinic Acid | Very High | Antioxidant, anti-cancer |

| 5-Hydroxynicotinic Acid | Moderate | Neuroprotective |

| This compound | Low | Antimicrobial, involved in bacterial metabolism |

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 6-hydroxynicotinic acid, and how do their yields compare?

- Methodological Answer : 6-HNA can be synthesized via microbial degradation of chlorinated precursors (e.g., 6-chloronicotinic acid) using hydrolytic dechlorination. For example, Bradyrhizobiaceae strain SG-6C expresses the cch2 gene encoding a chlorohydrolase that converts 6-chloronicotinic acid to 6-HNA . Alternative routes include enzymatic hydroxylation of nicotinic acid, as observed in Pseudomonas fluorescens . Yield optimization requires pH control (neutral conditions) and substrate specificity analysis via HPLC and LC-MS validation .

Q. How is 6-HNA detected and quantified in biological matrices?

- Methodological Answer : 6-HNA is quantified using NMR spectroscopy or gas chromatography–mass spectrometry (GC-MS), particularly in microbial metabolism studies or diagnostic applications (e.g., detecting Pseudomonas aeruginosa in urinary tract infections). For metabolomics, reverse-phase HPLC coupled with high-resolution MS is recommended, with deuterated internal standards to improve accuracy .

Q. What are the tautomeric forms of 6-HNA, and how do they influence its stability?

- Methodological Answer : 6-HNA exhibits oxo and hydroxy tautomerism. X-ray crystallography (triclinic space group P1) confirms the oxo form (N–H and C=O bonds) in the solid state, while computational studies (CBS-QB3 level) suggest no dominant tautomer in the gas phase . Stability is governed by intramolecular hydrogen bonding, with the oxo form thermodynamically favored in crystalline environments. Micro combustion calorimetry and Knudsen effusion data show ΔfH°(g) values of −614.2 kJ/mol for 6-HNA, indicating moderate stability .

Advanced Research Questions

Q. How does 6-HNA regulate DNA binding in Bordetella BpsR, and what structural changes occur?

- Methodological Answer : 6-HNA acts as a negative regulator by binding at the BpsR dimer interface (α1, α2, α5 helices), inducing conformational shifts ~8 Å above the HTH domain’s recognition helix. Structural analysis (orthorhombic C2221 crystals, 6 chains/asymmetric unit) reveals two 6-HNA molecules per dimer. Mutagenesis of binding-pocket residues (e.g., Arg54, Asp58) disrupts 6-HNA interaction, confirmed via EMSA and fluorescence polarization assays .

Q. What mechanistic role does this compound 3-monooxygenase (NicC) play in microbial catabolism?

- Methodological Answer : NicC catalyzes 6-HNA oxidation to 2,5-dihydroxypyridine (2,5-DHP) in Pseudomonas putida and Bordetella bronchiseptica. Stopped-flow kinetics and EPR spectroscopy identify a flavin-dependent mechanism with NADH as a cofactor. Site-directed mutagenesis (e.g., His229Ala) abolishes activity, confirming His229’s role in substrate orientation. LC-MS traces of 18O-labeled H2O validate oxygen incorporation .

Q. How do metabolic pathways involving 6-HNA differ between aerobic and anaerobic bacteria?

- Methodological Answer : Aerobic pathways (e.g., Aspergillus oryzae) utilize 6-HNA as an intermediate in nicotine degradation via VPP and HSP pathways, requiring monooxygenases (NicC). In contrast, anaerobic Clostridium spp. ferment 6-HNA to propionate and acetate via reductive steps involving FAD-dependent iron proteins. Isotopic tracing (13C-labeled 6-HNA) and comparative transcriptomics highlight differential gene expression (e.g., vppD vs. hspB) .

Q. What contradictions exist in experimental data on 6-HNA’s tautomeric stability?

- Methodological Answer : Discrepancies arise between solid-state (oxo form dominant) and gas-phase (no dominant tautomer) observations. Computational studies (G3MP2/CBS-QB3) predict near-equal tautomer stability in the gas phase, conflicting with FT-IR data showing N–H stretching bands only in crystalline 6-HNA . Resolution requires in-situ Raman spectroscopy under variable temperatures and pressures.

属性

IUPAC Name |

6-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-5-2-1-4(3-7-5)6(9)10/h1-3H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHCMGRVFXRYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057754 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS], Solid | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5006-66-6 | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDONE-5-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PLJ71N310 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

310 °C | |

| Record name | 6-Hydroxynicotinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。